2-(1,1-Dimethylethyl)-5,6-dihydro-4-phenyl-naphtho[1,2-b]pyrylium trifluoromethanesulfonate
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Overview
Description
2-(1,1-Dimethylethyl)-5,6-dihydro-4-phenyl-naphtho[1,2-b]pyrylium trifluoromethanesulfonate is a complex organic compound belonging to the class of pyrylium salts. Pyrylium salts are six-membered aromatic heterocycles with one positively charged oxygen heteroatom.
Preparation Methods
The synthesis of 2-(1,1-Dimethylethyl)-5,6-dihydro-4-phenyl-naphtho[1,2-b]pyrylium trifluoromethanesulfonate involves several steps. One common method includes the reaction of pivaloyl chloride with anhydrous tert-butyl alcohol in the presence of trifluoromethanesulfonic acid. The reaction mixture is heated to 85°C and then maintained at 95–105°C for 10 minutes. After cooling, the product is precipitated with diethyl ether and collected .
Chemical Reactions Analysis
2-(1,1-Dimethylethyl)-5,6-dihydro-4-phenyl-naphtho[1,2-b]pyrylium trifluoromethanesulfonate undergoes various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. The compound reacts with nucleophiles at the ortho and para positions, typically through an addition-nucleophilic ring-opening-ring-closure (ANRORC) mechanism . Common reagents used in these reactions include hydroxide bases and strong acids. Major products formed from these reactions include stable pseudobases and substituted phenols .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a reagent for the synthesis of other complex organic molecules. In biology and medicine, pyrylium salts are explored for their potential as antimicrobial and anticancer agents due to their unique chemical properties . Additionally, in the industry, these compounds are used in the development of advanced materials and as intermediates in various chemical processes .
Mechanism of Action
The mechanism of action of 2-(1,1-Dimethylethyl)-5,6-dihydro-4-phenyl-naphtho[1,2-b]pyrylium trifluoromethanesulfonate involves its interaction with nucleophiles and electrophiles. The positively charged oxygen heteroatom in the pyrylium ring makes it highly reactive towards nucleophiles, leading to ring-opening and subsequent formation of stable products . The molecular targets and pathways involved in its action are primarily related to its ability to undergo electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Similar compounds to 2-(1,1-Dimethylethyl)-5,6-dihydro-4-phenyl-naphtho[1,2-b]pyrylium trifluoromethanesulfonate include other pyrylium salts such as 2,6-di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate and 3-(1,1-Dimethylethyl)naphtho[2,1-b]pyrylium perchlorate . These compounds share similar structural features but differ in their substituents and specific chemical properties.
Properties
IUPAC Name |
2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]chromen-1-ium;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23O.CHF3O3S/c1-23(2,3)21-15-20(16-9-5-4-6-10-16)19-14-13-17-11-7-8-12-18(17)22(19)24-21;2-1(3,4)8(5,6)7/h4-12,15H,13-14H2,1-3H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGCHFALZCLEMH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=[O+]C2=C(CCC3=CC=CC=C32)C(=C1)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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